2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-[6-(cyclopentylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-12-19-10-4-3-7-15(19)13-8-9-16(17-11-13)18-14-5-1-2-6-14/h8-9,11-12,14-15H,1-7,10H2,(H,17,18) |
InChI Key |
VLZRVCBGSTZGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Pyridine Core
The cyclopentylamino group distinguishes the target compound from analogs with varying substituents:
- Azepan-1-yl substituent (as in 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde):
- Substituted phenyl groups (e.g., para-methyl or methoxy) can modulate solubility and π-π stacking interactions in biological targets .
- Trifluoromethyl groups (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester):
Core Structure Variations
- Piperidine-pyridine vs. pyrrolo-pyridazine (e.g., Example 329 in EP 4374877 A2):
- Pyridine-pyridine vs.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for azepan-1-yl analogs, involving Suzuki-Miyaura coupling for pyridine functionalization or reductive amination for cyclopentylamino introduction .
- The formyl group may serve as a handle for further derivatization .
- Challenges : The cyclopentyl group’s smaller size compared to azepan may limit hydrophobic interactions but improve metabolic clearance. Substituting it with electron-deficient groups (e.g., trifluoromethyl) could balance stability and solubility .
Biological Activity
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a synthetic organic compound characterized by its unique structural features, including a cyclopentylamino group and a piperidine moiety. This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Structural Characteristics
The molecular formula of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is with a molecular weight of approximately 259.35 g/mol. The presence of both the aldehyde and amine functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde exhibit significant biological activities, including:
- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of various kinases, which are critical in regulating cellular processes.
- Anticancer Properties : Compounds in this class have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
- Neuropharmacological Effects : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence cognitive and mood disorders.
Kinase Inhibition
A study focusing on kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases such as ALK (Anaplastic Lymphoma Kinase) and CDK9 (Cyclin-dependent kinase 9). For instance, modifications similar to those in 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde were shown to improve inhibition efficacy against these targets .
Anticancer Activity
Research has demonstrated that pyridine derivatives can reverse epigenetic silencing in cancer cells. A comparative study evaluated several compounds, revealing that those with cyclopentyl substitutions exhibited enhanced activity against cancer cell lines, suggesting a favorable interaction profile with cellular targets involved in malignancy .
Interaction Studies
Understanding how 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde interacts with biological targets is essential for elucidating its mechanisms of action. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how effectively the compound binds to target enzymes or receptors.
- Cellular Assays : Measuring the compound's effects on cell viability, proliferation, and apoptosis in cancer models.
Comparative Analysis
To better understand the biological activity of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde, it is valuable to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde | Pyridine ring, piperidine moiety | Kinase inhibition | Cyclopentyl substitution affects lipophilicity |
| 2-(6-(Phenethylamino)pyridin-3-yl)piperidine-1-carbaldehyde | Pyridine ring, piperidine moiety | Anticancer activity | Phenethyl group may enhance receptor selectivity |
| 2-(6-(Methylamino)pyridin-3-yl)tetrahydropyran-1-carbaldehyde | Pyridine ring, tetrahydropyran moiety | Antimicrobial properties | Tetrahydropyran increases structural rigidity |
This table illustrates how variations in side chains and core structures influence biological activities and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
